molecular formula C21H20O10 B117821 Glucofrangulin CAS No. 23313-21-5

Glucofrangulin

Número de catálogo: B117821
Número CAS: 23313-21-5
Peso molecular: 432.4 g/mol
Clave InChI: HSWIRQIYASIOBE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Emodin-8-glucoside (C₂₁H₂₀O₁₀, CAS 23313-21-5), also known as Anthraglycoside B, is an anthraquinone derivative primarily isolated from Aloe vera and Moringa oleifera . It exhibits diverse bioactivities, including:

  • Neuroprotection: Mitigates ischemia/reperfusion-induced cerebral injury .
  • Anticancer Effects: Inhibits cancer cell proliferation via binding to AKT1, NF-κB, Stat3, and anti-apoptotic proteins (Bcl-2, Bcl-xl) with binding energies ranging from -7.2 to -10.5 kcal/mol .
  • Osteoblast Stimulation: Directly promotes osteoblast proliferation and differentiation .
    Its molecular weight (432.38 g/mol) and solubility in dimethyl sulfoxide (DMSO) make it suitable for in vitro studies .

Propiedades

IUPAC Name

1,6-dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWIRQIYASIOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945988
Record name 3,8-Dihydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23313-21-5
Record name NSC257449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,8-Dihydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Solvent System Optimization

The biphasic solvent system petroleum ether:ethyl acetate:methanol:water (4:5:4:5 v/v/v/v) in descending mode demonstrated optimal partitioning for E-8-G isolation from R. japonica. Partition coefficients (K values) were calculated via shake-flask tests to ensure target compound affinity for the mobile phase.

CPC Operational Workflow

  • Column Volume : 200 mL rotor volume with a 10 mL/min flow rate.

  • Fraction Collection : E-8-G eluted between 109–113 min, with fractions 37–40 showing >90% purity.

  • Yield : 1.2 g of E-8-G-enriched fraction from 10 g crude extract.

Advantage : CPC eliminates solid stationary phases, reducing irreversible adsorption losses common in traditional column chromatography.

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification necessitates preparative HPLC to achieve pharmaceutical-grade purity (>95%).

Column and Mobile Phase Selection

  • Column : Cosmosil 5C18-MS-II (10 × 250 mm) for P. amplexicaule vs. XBridge Prep C18 (19 × 150 mm) for R. japonica.

  • Mobile Phase :

    • MeOH:H₂O (55:45 v/v) : Isocratic elution for P. amplexicaule, yielding 85.7 mg E-8-G (0.857% yield).

    • Acetonitrile:0.1% formic acid (30:70 v/v) : Gradient elution for R. japonica, achieving 96.5% purity.

Analytical Validation

  • Purity Assessment : HPLC-MS with UV detection at 254 nm or 317 nm.

  • Structural Confirmation :

    • High-Resolution MS : m/z 433.134 [M+H]⁺.

    • NMR : δ 6.58 (1H, s, H-5), δ 5.12 (1H, d, J = 7.2 Hz, glucose H-1).

Comparative Analysis of Methodologies

ParameterR. japonicaP. amplexicauleP. cuspidatum
Extraction Solvent Methanol70% MethanolEthanol-Water
Primary Purification CPCColumn ChromatographyNot Specified
Final Technique Preparative HPLCSemipreparative HPLCPreparative HPLC
Yield 12% (crude to CPC)0.857%Not Reported
Purity 96.5%>95%>90%

Key Insight : CPC significantly enhances throughput compared to column chromatography but requires precise solvent system optimization.

Challenges and Optimization Strategies

Co-Elution of Analogues

E-8-G often co-elutes with emodin-6-O-glucoside due to structural similarity. Strategies to resolve this include:

  • pH Adjustment : Adding 0.1% formic acid to the mobile phase improves peak resolution by ion suppression.

  • Temperature Control : Maintaining HPLC columns at 30°C reduces viscosity, enhancing separation efficiency.

Scalability Limitations

While CPC accommodates multi-gram quantities, preparative HPLC remains bottlenecked by column loading capacity. Semi-preparative systems (e.g., 20 mm ID columns) are recommended for initial small-scale trials .

Análisis De Reacciones Químicas

Tipos de reacciones: El Emodin-8-glucósido experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.

    Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el metóxido de sodio.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del Emodin-8-glucósido puede conducir a la formación de la quinona de Emodin-8-glucósido .

Aplicaciones Científicas De Investigación

Anti-inflammatory Effects

Emodin-8-glucoside has been investigated for its ability to modulate inflammatory responses. A study demonstrated that E-8-O-G significantly suppressed the secretion of inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The suppression was dose-dependent, indicating its potential as an anti-inflammatory agent .

Table 1: Effects of Emodin-8-Glucoside on Inflammatory Cytokines

CytokineControl LevelE-8-O-G Treatment (10 ng/ml)% Suppression
TNF-αHighLow75%
IL-1βHighLow70%
IL-10ModerateHigh50%

Neuroprotective Properties

Research has highlighted the neuroprotective effects of emodin-8-glucoside against cerebral ischemia and glutamate-induced neuronal damage. In vivo studies using male Wistar rats showed that treatment with E-8-O-G reduced neurological deficits and cerebral infarction areas. Mechanistic studies revealed increased superoxide dismutase (SOD) activity and decreased malondialdehyde (MDA) levels, indicating antioxidative mechanisms at play .

Table 2: Neuroprotective Effects of Emodin-8-Glucoside

ParameterControl GroupE-8-O-G Treatment (100 mg/kg)% Change
Neurological Deficit ScoreHighLow-60%
Cerebral Infarction AreaLargeReduced-50%
SOD ActivityLowHigh+40%
MDA LevelHighLow-45%

Anticancer Activity

Emodin-8-glucoside exhibits significant anticancer properties, particularly in breast cancer models. A study showed that when combined with paclitaxel, E-8-O-G inhibited the viability and metastasis of human breast cancer cells (MCF7 and MDA-MB-231). The combination resulted in downregulation of metastasis-associated genes such as MMP2 and MMP9 .

Table 3: Anticancer Effects of Emodin-8-Glucoside

Cancer Cell LineViability (% Inhibition) with E-8-O-G + PTXMMP2 Expression (Relative Units)
MCF785%Decreased by 70%
MDA-MB-23180%Decreased by 65%

Immunomodulatory Effects

Recent studies have also indicated that emodin-8-glucoside may enhance innate immunity by inducing the secretion of TNF-α and IL-6 in macrophages. This immunomodulatory effect could be beneficial for developing therapies targeting immune-related diseases .

Case Studies

Case Study 1: Neuroprotection in Ischemic Injury
A study involving rats subjected to ischemia-reperfusion injury found that E-8-O-G significantly improved recovery outcomes by reducing neuronal damage and enhancing antioxidant defense mechanisms.

Case Study 2: Breast Cancer Metastasis
In vitro experiments demonstrated that the combination of emodin-8-glucoside and paclitaxel not only inhibited cell proliferation but also reduced metastatic potential through gene expression modulation.

Mecanismo De Acción

El mecanismo de acción del Emodin-8-glucósido involucra múltiples objetivos y vías moleculares:

Comparación Con Compuestos Similares

Emodin-6-O-glucoside vs. Emodin-8-O-glucoside

Both compounds share the molecular formula C₂₁H₂₀O₁₀ but differ in glycosylation position, leading to distinct properties:

Property Emodin-6-O-glucoside Emodin-8-O-glucoside
Retention Time (min) 21.1 21.3
Partition Coefficient 1.6 1.4
Mass Spectral Fragments 304, 311, 283, 269 341, 311, 283, 271
Bioactivity Limited data Neuroprotection, anticancer

Emodin-8-glucoside shows stronger affinity for cancer-related proteins, while Emodin-6-glucoside’s biological roles remain less characterized .

Emodin (Aglycone) vs. Emodin-8-glucoside

Emodin (C₁₅H₁₀O₅), the aglycone, lacks the glucose moiety, altering its bioactivity:

  • Targets : Emodin inhibits casein kinase II (IC₅₀ = 2 μM) , whereas Emodin-8-glucoside targets signaling proteins like AKT1 .
  • Solubility : Emodin-8-glucoside’s glucoside group enhances water solubility compared to the hydrophobic aglycone .

Aloe-emodin-8-O-β-D-glucopyranoside

This derivative (C₂₄H₂₂O₁₃, CAS 928262-58-2) features a malonyl group, increasing its molecular weight (518.42 g/mol) and altering its function:

  • Activity : Inhibits human protein tyrosine phosphatase 1B (hPTP1B, IC₅₀ = 26.6 μM) .
  • Structural Impact : The malonyl group may enhance membrane permeability or target specificity compared to Emodin-8-glucoside .

Comparison with Other Glycosides

Echinocystic Acid 28-O-β-D-glucoside

  • Target : Modulates tissue factor pathway inhibitor (TFPI) .
  • Mechanism: Differs from Emodin-8-glucoside’s DNA minor groove binding .

Dipsacoside B

  • Application : Used as a marker for quality control in herbal products, unlike Emodin-8-glucoside’s therapeutic focus .

Quercetin (Flavonoid Glycoside)

  • Antioxidant Activity : Quercetin’s IC₅₀ = 19.52 μg/mL vs. Moringa extract (IC₅₀ = 10.47 μg/mL), where Emodin-8-glucoside contributes to the latter’s potency .

Key Differentiators of Emodin-8-glucoside

  • Neuroprotective Role: Unique among anthraquinone glucosides .
  • Stability : Requires storage at -20°C to -80°C, with strict handling protocols to prevent degradation .

Actividad Biológica

Emodin-8-glucoside (E-8-O-G) is a glycosylated derivative of emodin, a naturally occurring anthraquinone, known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications in various fields, including oncology, neuroprotection, and immunomodulation. This article explores the biological activity of E-8-O-G, supported by data tables and relevant research findings.

E-8-O-G is primarily extracted from the plant Reynoutria japonica (Polygonaceae) and other traditional medicinal herbs. It is formed through the glycosylation of emodin, which enhances its solubility and bioavailability while potentially reducing toxicity associated with emodin itself .

1. Anticancer Activity

Recent studies have demonstrated that E-8-O-G exhibits significant anticancer properties. The compound was tested on various cancer cell lines, including SK-N-AS neuroblastoma, T98G human glioblastoma, and C6 mouse glioblastoma cells. The results indicated that E-8-O-G inhibits cell viability and proliferation in a dose-dependent manner.

Cell LineIC50 (µM)
SK-N-AS Neuroblastoma108.7
T98G Human Glioblastoma61.24
C6 Mouse Glioblastoma52.67

The highest activity was observed against C6 mouse glioblastoma cells, suggesting its potential as a natural antitumor agent for nervous system tumors .

2. Neuroprotective Effects

E-8-O-G has been shown to provide neuroprotective effects against cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage. In vivo studies on rats revealed that treatment with E-8-O-G reduced neurological deficits and infarction areas significantly:

  • Neurological Deficit Score : Reduced in treated groups.
  • Cerebral Infarction Area : Decreased significantly compared to control.

Mechanistically, E-8-O-G enhances superoxide dismutase (SOD) activity and total antioxidative capacity while decreasing malondialdehyde (MDA) levels in brain tissue, indicating its role in oxidative stress reduction .

3. Immunomodulatory Effects

E-8-O-G also exhibits immunomodulatory properties by stimulating cytokine secretion and enhancing macrophage activity. In studies involving RAW264.7 macrophages:

  • Increased secretion of tumor necrosis factor α (TNF-α) and interleukin-6 (IL-6).
  • Upregulation of Toll-like receptor 2 (TLR-2) mRNA expression.

These findings suggest that E-8-O-G may enhance innate immunity through the activation of the TLR-2/MAPK signaling pathway .

Pharmacokinetics

Pharmacokinetic studies indicate that E-8-O-G can penetrate the blood-brain barrier effectively, allowing it to exert its neuroprotective effects directly within the central nervous system. Furthermore, it has been shown to have favorable absorption characteristics in vivo, making it a promising candidate for therapeutic applications .

Case Studies

  • Neuroprotective Study : A study involving male Wistar rats demonstrated that E-8-O-G significantly mitigated neuronal damage induced by ischemia-reperfusion injury. Behavioral tests indicated improved outcomes in treated animals compared to controls .
  • Cancer Cell Viability : In vitro assays confirmed the dose-dependent inhibition of cell viability across multiple cancer cell lines, reinforcing the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. How can Emodin-8-glucoside be identified and quantified in plant extracts?

  • Methodology : Use LCMS-QTOF (Liquid Chromatography-Mass Spectrometry with Quadrupole Time-of-Flight) for precise identification and quantification. For example, Moringa oleifera leaf extracts were analyzed via LCMS-QTOF, revealing Emodin-8-glucoside alongside glycerophosphoethanolamines and fatty acids . Calibration curves with standard solutions (e.g., HPLC-grade Emodin-8-glucoside) and validation via spiked recovery experiments (80–120% recovery range) ensure accuracy. Include mass spectra fragmentation patterns (e.g., m/z 432.38 for molecular ion [M+H]⁺) for confirmation .

Q. What are the standard protocols for isolating Emodin-8-glucoside from natural sources?

  • Methodology : Employ solid-phase extraction (SPE) or preparative HPLC with C18 columns. For Moringa oleifera, aqueous extracts are fractionated using ethanol precipitation, followed by column chromatography (silica gel or Sephadex LH-20). Purity is verified via HPLC (98% purity threshold) with UV detection at 254 nm, referencing the compound’s CAS number (23313-21-5) and molecular formula (C₂₁H₂₀O₁₀) .

Q. What preliminary assays are used to evaluate Emodin-8-glucoside’s antioxidant activity?

  • Methodology : Conduct DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays and lipid peroxidation inhibition tests . For instance, Moringa oleifera extracts containing Emodin-8-glucoside showed an IC₅₀ of 10.47 μg/mL in DPPH assays, outperforming ascorbic acid (IC₅₀ = 19.52 μg/mL) . In vivo models (e.g., aged rat brains) can measure reduced malondialdehyde (MDA) levels to confirm lipid peroxidation inhibition .

Advanced Research Questions

Q. How does Emodin-8-glucoside interact with cancer-related proteins, and how are these interactions validated experimentally?

  • Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities. Emodin-8-glucoside exhibits strong binding to AKT1 (−10.5 kcal/mol), Stat3 (−7.6 kcal/mol), and Bcl-xl (−8.3 kcal/mol) via hydrogen bonds, π-π stacking, and hydrophobic interactions . Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure kinetic binding parameters. Cross-reference with antiproliferative assays (e.g., dose-dependent inhibition of DLA cancer cells, 75% mortality at 100 μg/mL) .

Q. How should researchers address contradictions in reported binding affinities of Emodin-8-glucoside across studies?

  • Methodology : Analyze differences in docking software parameters (e.g., grid size, scoring functions) or protein conformations (apo vs. holo structures). For example, discrepancies in Bcl-2 binding scores (−7.2 kcal/mol vs. weaker affinities) may arise from flexible loop regions not modeled in docking . Use mutagenesis studies (e.g., alanine scanning) to identify critical residues for binding. Reproducibility requires standardized protocols (e.g., PDB structures: AKT1: 1UNQ, Stat3: 1BG1) .

Q. What experimental designs are optimal for studying Emodin-8-glucoside’s dual role in apoptosis and oxidative stress?

  • Methodology : Combine transcriptomic profiling (RNA-seq) and reactive oxygen species (ROS) assays . For example, treat cancer cell lines (e.g., HeLa or MCF-7) with Emodin-8-glucoside (10–100 μM), then quantify ROS via DCFH-DA fluorescence and apoptosis via Annexin V/PI flow cytometry. Correlate results with qPCR data on pro-apoptotic genes (e.g., Bax, Caspase-3) and antioxidant genes (e.g., Nrf2, SOD1) .

Q. How can researchers resolve challenges in synthesizing Emodin-8-glucoside derivatives for structure-activity relationship (SAR) studies?

  • Methodology : Use enzymatic glycosylation (e.g., UDP-glucosyltransferases) or chemical synthesis (Koenigs-Knorr reaction) to modify the glucose moiety. Purify derivatives via reverse-phase HPLC and characterize via ¹H/¹³C NMR (e.g., glucose anomeric proton at δ 4.8–5.2 ppm) . Test derivatives in kinase inhibition assays (e.g., CKII inhibition IC₅₀ comparison to parent compound) .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in Emodin-8-glucoside antiproliferative assays?

  • Methodology : Apply nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., 24h vs. 48h treatments). Report 95% confidence intervals and validate with replicates (n ≥ 3) .

Q. How should researchers document and share raw data for Emodin-8-glucoside studies to ensure reproducibility?

  • Methodology : Follow FAIR data principles :

  • Raw LCMS/QTOF files : Upload to repositories like MetaboLights (MTBLS accession numbers).
  • Docking parameters : Provide AutoDock configuration files (grid center coordinates, exhaustiveness settings).
  • Experimental protocols : Use platforms like protocols.io for step-by-step methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glucofrangulin
Reactant of Route 2
Glucofrangulin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.